molecular formula C12H9Br4NO4 B3567859 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid

2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid

Cat. No.: B3567859
M. Wt: 550.82 g/mol
InChI Key: MPTXKDUYVIRACY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid is a brominated aromatic compound with a morpholine-4-carbonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the morpholine-4-carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the desired tetrabromination. The subsequent introduction of the morpholine-4-carbonyl group can be achieved through a nucleophilic substitution reaction using morpholine and a suitable activating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions will vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms, while coupling reactions will result in the formation of new carbon-carbon bonds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid will depend on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its bromine atoms and morpholine-4-carbonyl group, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4,5-Tetrabromo-6-(morpholine-4-carbonyl)benzoic acid include other brominated benzoic acid derivatives and compounds with morpholine-4-carbonyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine atoms and the morpholine-4-carbonyl group, which may impart distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-(morpholine-4-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br4NO4/c13-7-5(11(18)17-1-3-21-4-2-17)6(12(19)20)8(14)10(16)9(7)15/h1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTXKDUYVIRACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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